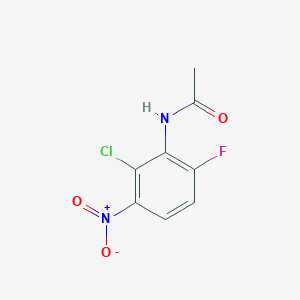

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

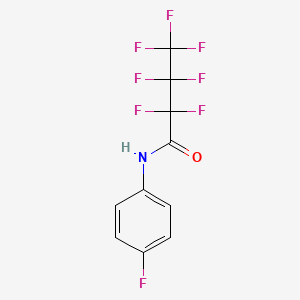

“N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClFN2O3 . It has been studied for its potential antibacterial activity, particularly against K. pneumoniae .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a hydrogen atom and an amide group (CONH). This carbon atom is also bonded to a phenyl ring, which is substituted with a chlorine atom, a fluorine atom, and a nitro group (NO2) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 232.6 g/mol. The compound has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are 232.0050979 g/mol .科学的研究の応用

Organic Non-linear Optical Material

The study of compounds closely related to N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide, like 3-Nitroacetanilide, indicates their potential as organic non-linear optical materials due to their crystalline structure and optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Antibacterial Activity

Research exploring the antibacterial potential of acetamide derivatives, such as the study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, demonstrates their significant antibacterial properties and introduces them as potential therapeutic alternatives (Cordeiro et al., 2020).

Photocatalytic Degradation

Investigations into the photocatalytic degradation of pharmaceutical compounds using TiO2 nanoparticles, where acetaminophen (N-(4-hydroxyphenyl)acetamide) serves as a model, reveal insights into environmental applications for mitigating water pollution (Jallouli et al., 2017).

Chemical Synthesis and Green Chemistry

Studies like the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in promoting sustainable chemical synthesis practices (Zhang, 2008).

Anticancer and Anti-Inflammatory Activities

Research on synthesized acetamide derivatives, such as 2-(Substituted phenoxy) Acetamide derivatives, has shown potential anticancer, anti-inflammatory, and analgesic activities, suggesting a broad therapeutic application scope (Rani et al., 2014).

Photoreactions and Drug Stability

The study on the photoreactions of flutamide, a drug structurally similar to acetamide derivatives, in different solvents emphasizes the importance of understanding the photostability and photodegradation pathways of pharmaceutical compounds, which could be relevant for the development and storage of drugs based on this compound (Watanabe et al., 2015).

将来の方向性

Further studies are needed to better evaluate the potential use of “N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” as an antibacterial drug, particularly in vivo toxicity tests . The high capacity of K. pneumoniae to acquire resistance to drugs makes it necessary to develop therapeutic alternatives, discovering new antibacterial molecules .

作用機序

Target of Action

The primary target of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .

Biochemical Pathways

Given its target, it is likely that it interferes with the synthesis of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The action of this compound results in the lysis of bacterial cells . This is due to the disruption of the cell wall synthesis, which is critical for maintaining the structural integrity of the cell .

生化学分析

Biochemical Properties

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae . It possibly acts on penicillin-binding protein, promoting cell lysis . The presence of the chloro atom in the molecule is believed to improve this activity, stabilizing the molecule in the target enzyme at the site .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. It has been shown to have a good potential against K. pneumoniae , a bacterium that causes a wide range of infections.

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve interaction with penicillin-binding proteins, leading to cell lysis . This suggests that the compound may inhibit the function of these proteins, disrupting the bacterial cell wall and leading to cell death.

特性

IUPAC Name |

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-5(10)2-3-6(7(8)9)12(14)15/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHKGFKXWQBKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

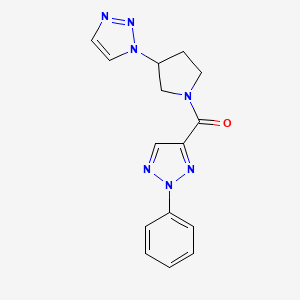

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

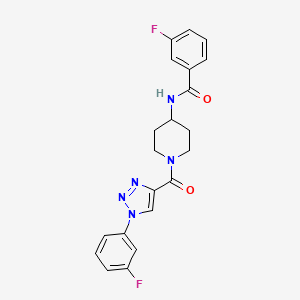

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)

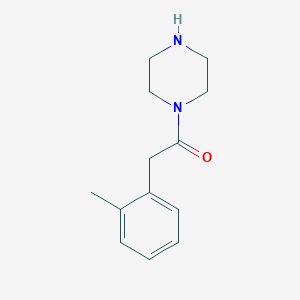

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2976773.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)